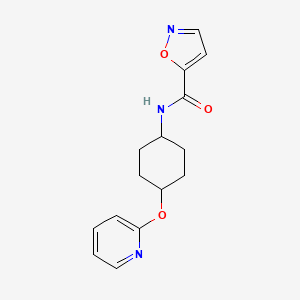
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide, also known as PCC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PCC is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various physiological processes.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, including compounds structurally related to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide, has been improved through methods such as cyclocondensation under microwave irradiation, providing a rapid and efficient approach for creating these compounds with higher yields and faster reaction times (Davoodnia et al., 2008). These advancements in synthetic methodologies indicate the compound's relevance in facilitating chemical reactions, particularly in the context of generating isoxazole and pyrazole derivatives with significant potential for further biological applications.
Biological Activity and Applications
Compounds structurally related to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide have shown a range of biological activities. For instance, pyrazole and isoxazole derivatives have been evaluated for their antimicrobial properties, demonstrating activity against various bacterial and fungal pathogens. This includes research into substituted isosteres of pyridine and pyrazinecarboxylic acids, which have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis, showing the potential for these compounds in treating bacterial infections (Gezginci et al., 1998).
Additionally, novel chalcone hybrids incorporating the pyridin-4-yl and pyrazole-5-carboxamide motifs have been synthesized, characterized, and assessed for their antibacterial, anti-inflammatory, and antioxidant activities. These studies highlight the compound's versatility in generating derivatives with enriched biological activities, suggesting potential therapeutic applications (Sribalan et al., 2016).
特性
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(13-8-10-17-21-13)18-11-4-6-12(7-5-11)20-14-3-1-2-9-16-14/h1-3,8-12H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEPLXIDTLIYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NO2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
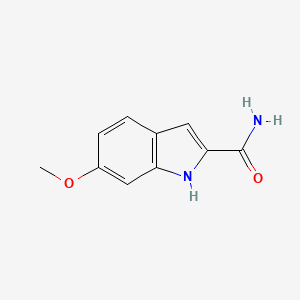
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)
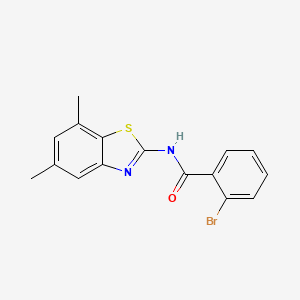
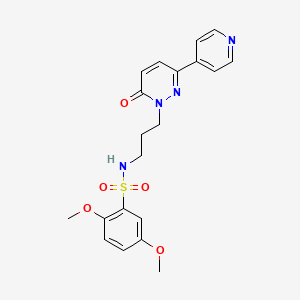
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2463991.png)
![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2463995.png)
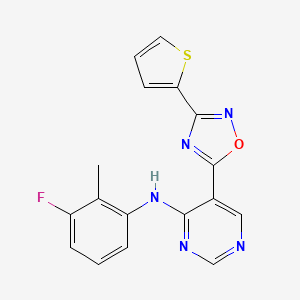
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)
![2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile](/img/structure/B2464001.png)